molecular formula C19H13BrFNO4 B2802334 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850745-02-7

7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2802334
CAS No.: 850745-02-7
M. Wt: 418.218
InChI Key: WODPHXPXBKKHSB-UHFFFAOYSA-N
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Description

7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include brominated and fluorinated aromatic compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and condensation.

  • Step 1: Nucleophilic Substitution

      Reagents: 3-fluorophenyl bromide, sodium hydroxide

      Conditions: Reflux in ethanol

      Product: 3-fluorophenyl alcohol

  • Step 2: Cyclization

      Reagents: 3-fluorophenyl alcohol, ethyl acetoacetate, ammonium acetate

      Conditions: Heating under reflux

      Product: Chromeno[2,3-c]pyrrole intermediate

  • Step 3: Bromination

      Reagents: Bromine, acetic acid

      Conditions: Room temperature

      Product: 7-Bromo-1-(3-fluorophenyl)-chromeno[2,3-c]pyrrole

  • Step 4: Hydroxyethylation

      Reagents: Ethylene oxide, potassium hydroxide

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Sodium azide, thiourea

Major Products

    Oxidation: 7-Bromo-1-(3-fluorophenyl)-2-(2-oxoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

    Reduction: 1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

    Substitution: 7-Azido-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the effects of fluorinated and brominated compounds on cellular processes.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to changes in cellular function.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.

    DNA: Intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-(3-chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(3-methylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(3-nitrophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it unique compared to similar compounds. These halogens can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

7-bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO4/c20-11-4-5-14-13(9-11)17(24)15-16(10-2-1-3-12(21)8-10)22(6-7-23)19(25)18(15)26-14/h1-5,8-9,16,23H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPHXPXBKKHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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